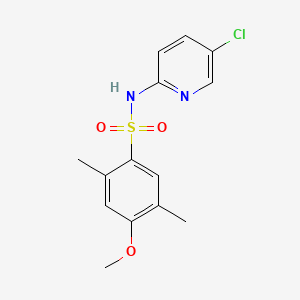

![molecular formula C17H18N4O4S B2433450 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide CAS No. 946240-23-9](/img/structure/B2433450.png)

2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups including a thiazolo[4,5-d]pyridazine ring, a dimethoxyphenyl group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis for this compound is not available, related compounds are often synthesized through multi-step organic reactions. For instance, compounds with a dimethoxyphenyl group can be synthesized from homoveratrylamine and aliphatic nitro compounds in polyphosphoric acid .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[4,5-d]pyridazine ring is a heterocyclic ring that contains nitrogen and sulfur atoms . The dimethoxyphenyl group is a phenyl ring with two methoxy (OCH3) substituents .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The thiazolo[4,5-d]pyridazine ring might undergo reactions typical of heterocycles, while the dimethoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the dimethoxyphenyl group could increase its lipophilicity, which might influence its solubility and permeability .Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds with similar structures or functional groups, suggesting that "2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide" might also exhibit such properties. For example, compounds synthesized from thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene have shown promising antimicrobial activities, indicating that the integration of thiazolo and pyridazine rings could contribute to significant biological activity (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Similarly, novel N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides have been synthesized and shown to possess significant antioxidant and antibacterial activities, further supporting the potential of structurally complex molecules for antimicrobial applications (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

Synthetic Pathways and Chemical Reactivity

The synthesis of complex molecules often leads to the discovery of new synthetic pathways or highlights unique chemical reactivities. For instance, the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has expanded the understanding of reactions involving acetic anhydride, active methylene compounds, and aminoazoles, providing insights into novel chemical transformations (Ibrahim & Behbehani, 2014).

Biological Mechanisms

The investigation of biological mechanisms through the study of complex molecules can lead to the discovery of new therapeutic targets or elucidate pathways of drug action. For example, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography (PET) demonstrates how structurally intricate molecules can be used to probe biological systems and receptors (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

properties

IUPAC Name |

2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-9-19-15-16(26-9)14(20-21(17(15)23)8-13(22)18-2)10-5-6-11(24-3)12(7-10)25-4/h5-7H,8H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJYZSALKFUQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2433367.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2433368.png)

![N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2433379.png)

![[1-(2-Aminoethyl)cyclopropyl]methanol](/img/structure/B2433380.png)

![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433383.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid](/img/structure/B2433385.png)

![[6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2433387.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)